molecular formula C18H19NO4S B15209209 4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- CAS No. 24310-39-2

4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)-

Cat. No.: B15209209
CAS No.: 24310-39-2
M. Wt: 345.4 g/mol
InChI Key: CABMEFDWUZFZOG-UHFFFAOYSA-N
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Description

The compound 4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- features a unique substitution pattern:

  • 6-methoxy: Electron-donating group that may influence electronic properties and binding interactions.
  • 2-methyl: Adds steric bulk, possibly affecting conformational flexibility.
  • 1-(p-tolylsulfonyl): A sulfonamide group known to improve bioavailability and target specificity via hydrogen bonding or steric effects .

This compound’s structural complexity suggests utility in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide moieties and methoxy-substituted aromatic systems.

Properties

CAS No.

24310-39-2

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

6-methoxy-2-methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one

InChI

InChI=1S/C18H19NO4S/c1-12-4-7-15(8-5-12)24(21,22)19-13(2)10-18(20)16-11-14(23-3)6-9-17(16)19/h4-9,11,13H,10H2,1-3H3

InChI Key

CABMEFDWUZFZOG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)C=CC(=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- typically involves the following steps:

    Formation of the Quinolone Core: The quinolone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Methylation at the 2nd Position: The methyl group at the 2nd position can be introduced through alkylation using methyl iodide.

    Sulfonylation with p-Toluenesulfonyl Chloride: The final step involves the sulfonylation of the quinolone core with p-toluenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinolone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic catalysts.

Major Products

    Oxidation: Quinolone derivatives with varying oxidation states.

    Reduction: Dihydroquinolone derivatives.

    Substitution: Quinolone derivatives with different substituents replacing the sulfonyl group.

Scientific Research Applications

4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinolone derivatives.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new antibiotics and antifungal agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The methoxy and sulfonyl groups enhance the compound’s binding affinity to the target enzymes, increasing its antibacterial efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their comparative features:

Compound Substituents Key Properties Biological Activity Reference
Target Compound 6-methoxy, 2-methyl, p-tolylsulfonyl Enhanced solubility (dihydro), potential H-bonding (sulfonamide) Antimicrobial/antimalarial (theoretical)
7-Fluoro-4(1H)-quinolone 7-fluoro High antimalarial activity (EC₅₀ = 26.2 nM vs. Plasmodium falciparum W2) Targets erythrocyte membrane protein 1
6-Chloro-7-methoxy-4(1H)-quinolone 6-chloro, 7-methoxy Synergistic antimalarial effect (30× potency vs. endochin), improved RI value Overcomes drug resistance
Q3 (2(1H)-quinolone) Malonate moiety Fluorescent probe for biothiols (Φem = 2.42%, λem = 548 nm) Selective detection of L-Cys, L-GSH

Key Differences in Reactivity and Activity

  • Substitution Position: The 6-methoxy group in the target compound contrasts with 7-methoxy in antimalarial optimizations (e.g., P4Q-105). Position 6 substituents may alter electronic effects on the quinolone core, modulating acidity of the NH group and hydrogen-bonding capacity . The p-tolylsulfonyl group distinguishes it from malonate- or dicyanovinyl-substituted 2(1H)-quinolones (Q1–Q4), which prioritize thiol detection via nucleophilic addition .
  • Biological Activity: Unlike 7-fluoro-4(1H)-quinolone, the target’s sulfonamide group may enhance interactions with sulfhydryl-rich enzymes or membranes, akin to antimicrobial sulfonamides . Compared to 6-chloro-7-methoxy-4(1H)-quinolone, the absence of a chloro substituent may reduce antimalarial potency but improve safety profiles .
  • Spectroscopic Properties: Fluorescence data for 2(1H)-quinolones (Q1–Q3: λem = 460–600 nm, Φem = 0.19–2.42%) suggest that the target’s dihydro structure and sulfonamide group could red-shift emission or alter quantum yields due to reduced conjugation .

Biological Activity

4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- (CAS Number: 24310-39-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer effects, antibacterial activity, and potential mechanisms of action based on recent research findings.

The molecular formula of the compound is C18H19NO4SC_{18}H_{19}NO_4S, with a molecular weight of approximately 345.41 g/mol. Key chemical properties include:

  • LogP : 4.32
  • Polar Surface Area (PSA) : 63.68 Ų
  • Hydrogen Bond Donors : 0
  • Hydrogen Bond Acceptors : 5

These properties suggest a relatively lipophilic nature, which may influence its bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various quinolone derivatives, including the target compound. Notably, in vitro assays demonstrated significant antiproliferative effects against multiple cancer cell lines:

Cell Line IC50 (μM)
COLO205 (Colorectal)0.32
H460 (Lung)0.89
A498 (Renal)Data not available
Hep3B (Liver)Data not available

The compound's mechanism appears to involve interaction with tubulin, inhibiting microtubule polymerization, which is crucial for cell division . Molecular docking studies have indicated that it binds effectively to the colchicine-binding site on tubulin, suggesting a potential role as an antimitotic agent .

Case Studies

  • In Vitro Studies : A study conducted by researchers focused on synthesizing and evaluating various quinolone derivatives for anticancer activity. Among them, the target compound demonstrated significant cytotoxicity against colorectal and lung cancer cell lines .
  • Pharmacokinetics and Toxicity : The pharmacokinetic profile indicates good drug-likeness and bioavailability with no significant cardiotoxic effects noted in preliminary studies. However, risks of drug-drug interactions and potential mutagenicity were identified .

Q & A

Q. What role do 4(1H)-quinolone derivatives play in combating antimicrobial resistance (AMR)?

  • Mechanism : Derivatives with C-7 fluorine substitutions inhibit efflux pumps in resistant P. aeruginosa strains. Synergistic studies with β-lactamase inhibitors (e.g., avibactam) are promising .

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